1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile is a chemical compound known for its unique structure and properties. It is characterized by a cyclopropene ring substituted with three phenyl groups and a nitrile group.
Vorbereitungsmethoden
The synthesis of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide. This reaction proceeds via a cyclization mechanism, resulting in the formation of the desired cyclopropene compound . Industrial production methods may involve similar cyclopropanation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile can be compared with other cyclopropene derivatives, such as:
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: Similar structure but different functional groups.
1,2,3-Triphenylcyclopropane: Lacks the nitrile group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
79919-09-8 |
---|---|
Molekularformel |
C22H15N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1,2,3-triphenylcycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C22H15N/c23-16-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)21(22)18-12-6-2-7-13-18/h1-15H |
InChI-Schlüssel |
SMTWXCRTALXZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C2(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.